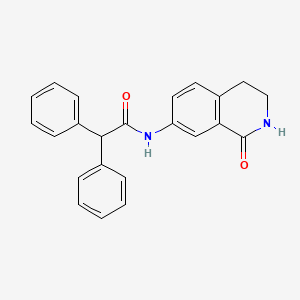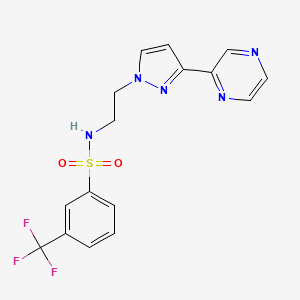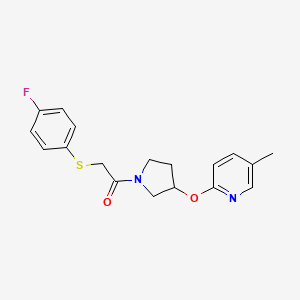
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical processes, including Michael addition and condensation reactions. For instance, Fatma et al. (2017) described the synthesis of a novel compound through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, which was formed during the reaction, showcasing the intricacy involved in constructing such molecules (Fatma et al., 2017).
Wissenschaftliche Forschungsanwendungen
Molecular Design and Dopamine Receptor Affinity
Research has delved into the structural modification of molecules to enhance their affinity and selectivity for human dopamine D4 receptors. One study highlighted the systematic examination of different molecule parts to optimize the structure for improved affinity and selectivity, underscoring the significance of the aromatic heterocycle and lipophilic groups in enhancing compound selectivity over D2 receptors (Rowley et al., 1997).
Antifungal Compound Solubility and Pharmacokinetics
Another study focused on a novel potential antifungal compound, investigating its solubility in various solvents and biological media. This research is crucial for understanding the pharmacokinetics and distribution properties of new therapeutic agents (Volkova et al., 2020).
Novel Syntheses and Reactions
The behavior of certain triazine derivatives in chemical reactions has been explored, providing insights into the synthesis of new compounds with potential applications in material science or drug development (Mustafa et al., 1970).
Anti-Inflammatory Agents
Research into 1-acyl-3-phenyl-5-alkyltriazoles has unveiled compounds with anti-inflammatory activity, highlighting the therapeutic potential of triazole derivatives in treating inflammation-related conditions (Wade et al., 1982).
Molecular Docking and EGFR Inhibitors
A detailed study of benzimidazole derivatives bearing 1,2,4-triazole showcased their potential as EGFR inhibitors, offering a pathway for developing new anti-cancer agents (Karayel, 2021).
Novel Metal-Based Chemotherapy
Investigations into copper and gold complexes with clotrimazole and ketoconazole have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This research opens up new avenues for metal-based chemotherapy in treating tropical diseases (Navarro et al., 2000).
Wirkmechanismus
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives have been known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been involved in a variety of pathways, including signal transduction, neurotransmission, and metabolic processes .
Eigenschaften
IUPAC Name |
5-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-25-22(29)27(18-10-3-2-4-11-18)21(24-25)17-9-7-13-26(15-17)20(28)14-16-8-5-6-12-19(16)23/h2-6,8,10-12,17H,7,9,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADUHVFNBMJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)
![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)




![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)